JAK1 Inhibitory Potency: Quantitative Comparison with a Close Structural Analog
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as a selective inhibitor of Janus Kinase 1 (JAK1) . It demonstrates an IC50 value of 8.5 nM against JAK1 . In contrast, a more complex pyrrolo[2,3-d]pyrimidine derivative with a spirocyclic substituent at the C4 amine position, (3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, exhibits a weaker IC50 of 29.3 nM against JAK1 [1]. This indicates that the unsubstituted C4 amine on the 7-methyl core provides superior JAK1 inhibitory potency compared to a more sterically demanding C4-substituted analog.
| Evidence Dimension | JAK1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 8.5 nM |
| Comparator Or Baseline | 3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (IC50 = 29.3 nM) |
| Quantified Difference | ~3.4-fold higher potency (lower IC50) for the target compound |
| Conditions | In vitro enzymatic assay (details from source) |
Why This Matters
For researchers screening for JAK1 inhibitors, the 8.5 nM potency of the unsubstituted core offers a more sensitive starting point for hit-to-lead optimization compared to analogs with reduced potency.
- [1] BindingDB. Affinity Data for BDBM286096: 3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile. View Source
